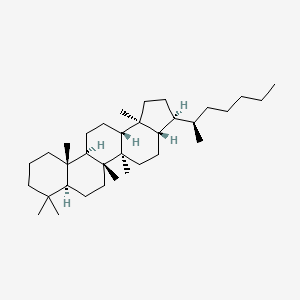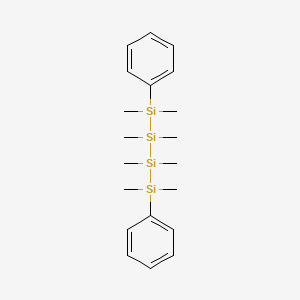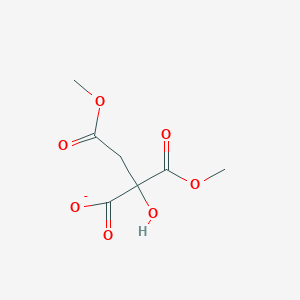
17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE
Vue d'ensemble
Description
17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE is a complex organic compound belonging to the hopanoid family. Hopanoids are pentacyclic triterpenoids that are structurally similar to steroids and are found in the cell membranes of certain bacteria. These compounds play a crucial role in stabilizing bacterial cell membranes, much like cholesterol does in eukaryotic cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic reactions. The process begins with the cyclization of squalene to form the hopane skeleton, followed by various modifications to introduce the specific stereochemistry and functional groups .
Industrial Production Methods: Industrial production of hopanoids, including this compound, often relies on microbial fermentation. Certain bacteria, such as cyanobacteria and methanotrophic bacteria, are known to produce hopanoids naturally. These bacteria can be cultured under controlled conditions to produce large quantities of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Applications De Recherche Scientifique
17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE has a wide range of applications in scientific research:
Chemistry: Used as a biomarker to study ancient biological processes and environmental conditions.
Biology: Plays a role in stabilizing bacterial cell membranes, making it a subject of interest in microbiology.
Industry: Used in the production of biofuels and other biotechnological applications
Mécanisme D'action
The mechanism of action of 17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE involves its incorporation into bacterial cell membranes, where it helps to maintain membrane integrity and fluidity. This is achieved through interactions with other membrane lipids and proteins, which stabilize the membrane structure and protect against environmental stress .
Comparaison Avec Des Composés Similaires
17beta(H),21alpha(H)-HOPANE: Another hopanoid with a similar structure but different stereochemistry.
Hopanoic Acid: A derivative of hopane with an additional carboxylic acid group.
2-Methylhopane: A hopanoid with a methyl group at the C-2 position
Uniqueness: 17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of four additional carbon atoms compared to the parent hopane structure. This gives it distinct physical and chemical properties, making it valuable for various scientific and industrial applications .
Propriétés
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24-,25+,26+,27+,28-,29-,31+,32+,33-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOUVXJORMEENT-ZXKTWIHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL](/img/structure/B3285193.png)






